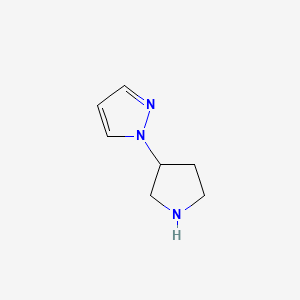
1-(ピロリジン-3-イル)-1H-ピラゾール
説明
“1-(Pyrrolidin-3-YL)-1H-pyrazole” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings . In the laboratory, pyrrolidine is usually synthesized by treating 4-chlorobutan-1-amine with a strong base .Molecular Structure Analysis
The molecular structure of “1-(Pyrrolidin-3-YL)-1H-pyrazole” is characterized by a pyrrolidine ring . This five-membered ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .科学的研究の応用
医薬品としての用途
“1-(ピロリジン-3-イル)-1H-ピラゾール”の構造の一部であるピロリジン骨格は、その多様性から創薬において高く評価されています。 sp3混成のため薬理フォアスペースを効率的に探索でき、立体化学に寄与し、擬似回転と呼ばれる現象を通じて三次元的なカバレッジを向上させる 。これは、抗けいれん作用の可能性を秘めた新薬開発のための有望な候補となります。
抗けいれん研究
ピロリジン構造を持つ化合物は、有意な抗けいれん作用を示しています。 例えば、“1-(ピロリジン-3-イル)-1H-ピラゾール”と類似した化合物は、MES試験でED50値が62.14 mg/kgを示しており、てんかん発作の有効な治療薬としての可能性を示唆しています .
抗リーシュマニア効果
ピロリジン骨格は、重篤な寄生虫病である内臓リーシュマニア症(VL)の治療における可能性についても研究されています。 ピロリジンの誘導体の研究は、この状態に対する新しい治療法の開発に期待が持たれています .
作用機序
Target of Action
Compounds characterized by the pyrrolidine ring, such as 1-(pyrrolidin-3-yl)-1h-pyrazole, have been reported to exhibit target selectivity . The exact targets and their roles would require further investigation.
Mode of Action
It’s known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization This could influence the compound’s interaction with its targets and the resulting changes
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound, which requires further investigation.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can modify physicochemical parameters and influence the adme/tox results for drug candidates . This could impact the bioavailability of 1-(Pyrrolidin-3-YL)-1H-pyrazole.
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities . The exact effects would depend on the specific targets and mode of action of the compound, which requires further investigation.
Action Environment
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could be influenced by its molecular environment.
生化学分析
Biochemical Properties
1-(Pyrrolidin-3-YL)-1H-pyrazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, leading to inhibition or activation of the enzyme’s function .
Cellular Effects
1-(Pyrrolidin-3-YL)-1H-pyrazole affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production . Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1-(Pyrrolidin-3-YL)-1H-pyrazole involves its interactions at the molecular level. It binds to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-(Pyrrolidin-3-YL)-1H-pyrazole can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Pyrrolidin-3-YL)-1H-pyrazole can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with potential impacts on cell viability and function .
Dosage Effects in Animal Models
The effects of 1-(Pyrrolidin-3-YL)-1H-pyrazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic processes or modulating cell signaling pathways. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs . Threshold effects and dose-response relationships are important considerations in these studies .
Metabolic Pathways
1-(Pyrrolidin-3-YL)-1H-pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may enhance or inhibit specific metabolic pathways, leading to changes in the production or utilization of metabolites . These interactions can have significant effects on overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(Pyrrolidin-3-YL)-1H-pyrazole within cells and tissues are crucial for its activity. It may interact with specific transporters or binding proteins, influencing its localization and accumulation . Understanding these interactions is important for determining the compound’s effectiveness and potential side effects .
Subcellular Localization
1-(Pyrrolidin-3-YL)-1H-pyrazole’s subcellular localization can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effectiveness in biochemical reactions .
特性
IUPAC Name |
1-pyrrolidin-3-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-3-9-10(5-1)7-2-4-8-6-7/h1,3,5,7-8H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZKWDPTWJFIPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1196156-80-5 | |
| Record name | 1-(pyrrolidin-3-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



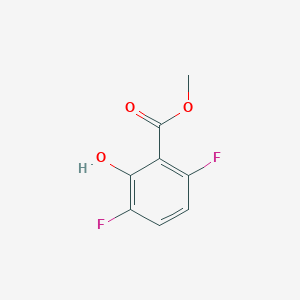
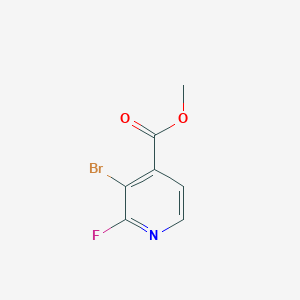

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/structure/B1420788.png)
![8-Ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B1420792.png)
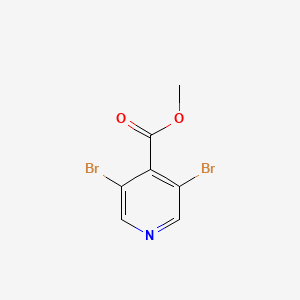

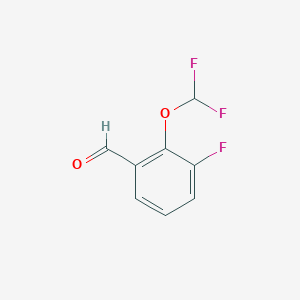

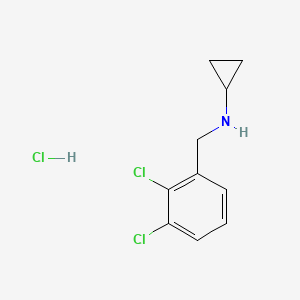

![N-[(4-methyl-1H-imidazol-2-yl)methyl]cyclopropanamine dihydrochloride](/img/structure/B1420804.png)

